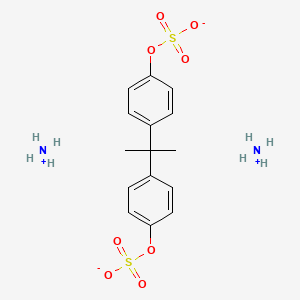

Bisphenol A Bissulfat-Diammoniumsalz

Übersicht

Beschreibung

Bisphenol A Bissulfate Diammonium Salt is a chemical compound with the molecular formula C15H22N2O8S2 and a molecular weight of 422.47 g/mol . It is a derivative of Bisphenol A, which is widely used in the production of plastics and epoxy resins. This compound is particularly significant in biochemical research, especially in the field of proteomics .

Wissenschaftliche Forschungsanwendungen

Bisphenol A Bissulfate Diammonium Salt has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Bisphenol A Bissulfate Diammonium Salt, hereafter referred to as Bisphenol A, is an organic synthetic compound that primarily targets estrogen receptors, androgen receptors, and G-protein-coupled receptor 30 (GPR30) . These receptors play crucial roles in various physiological processes, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .

Mode of Action

Bisphenol A interacts with its targets in a hormone-like manner, affecting both body weight and tumorigenesis by binding to estrogen receptors . It can also affect metabolism and cancer progression by interacting with GPR30 . Furthermore, it may impair male reproductive function by binding to androgen receptors .

Biochemical Pathways

Bisphenol A affects several biochemical pathways. It influences fat and liver homeostasis, the cardiovascular system, and cancer through various transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2 . Additionally, it can cause epigenetic changes, such as DNA methylation, histone modification, and changes in microRNA expression, contributing to its pathological effects .

Pharmacokinetics

The pharmacokinetics of Bisphenol A are complex and involve several processes. Physiologically based pharmacokinetic (PBPK) models suggest that Bisphenol A can interact with nuclear receptors and affect their normal function even in very low doses . The detailed molecular mechanism of how bisphenol a interferes with the normal function of nuclear receptors is still under investigation .

Result of Action

The molecular and cellular effects of Bisphenol A’s action are diverse and significant. Due to its hormone-like properties, Bisphenol A can affect body weight, tumorigenesis, metabolism, and male reproductive function . It can also influence the cardiovascular system and contribute to the development of cancer . Moreover, Bisphenol A can cause epigenetic changes, leading to various pathological effects .

Action Environment

Environmental factors play a crucial role in the action, efficacy, and stability of Bisphenol A. For instance, temperature, substrates, nutrition, pH, and electron acceptors can influence the biodegradation of Bisphenol A . Furthermore, Bisphenol A can contaminate various environments, particularly concentrated in sewage sludge . This contamination can affect the interaction of microbial communities and their metabolic responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A Bissulfate Diammonium Salt typically involves the sulfonation of Bisphenol A. The reaction is carried out by treating Bisphenol A with sulfuric acid, followed by neutralization with ammonium hydroxide to form the diammonium salt .

Industrial Production Methods: In industrial settings, the production of Bisphenol A Bissulfate Diammonium Salt follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, ensuring high purity and yield of the final product .

Types of Reactions:

Oxidation: Bisphenol A Bissulfate Diammonium Salt can undergo oxidation reactions, particularly with hydroxyl radicals.

Common Reagents and Conditions:

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Bisphenol A: The parent compound, widely used in plastics and resins.

Bisphenol F: A similar compound with slightly different chemical properties, used as an alternative to Bisphenol A.

Bisphenol S: Another alternative to Bisphenol A, known for its stability and lower toxicity.

Uniqueness: Bisphenol A Bissulfate Diammonium Salt is unique due to its sulfonate groups, which impart distinct chemical properties and reactivity compared to its parent compound and other bisphenol derivatives .

Biologische Aktivität

Bisphenol A Bissulfate Diammonium Salt (BPA-BS) is a derivative of Bisphenol A (BPA), a widely used industrial chemical known for its potential endocrine-disrupting properties. BPA and its analogues, including BPA-BS, have garnered significant attention due to their prevalence in consumer products and their associated health risks. This article aims to provide a comprehensive overview of the biological activity of BPA-BS, including its mechanisms of action, toxicity profiles, and relevant case studies.

BPA-BS is formed through the sulfation of BPA, which alters its chemical behavior and biological activity. The compound is characterized by the following properties:

- Chemical Formula : CHNOS

- Molecular Weight : 306.31 g/mol

- CAS Number : 857283-05-7

BPA-BS exhibits biological activity primarily through its interaction with hormone receptors, particularly estrogen receptors. The following mechanisms have been identified:

- Estrogen Receptor Modulation : BPA-BS can bind to estrogen receptors (ERs), mimicking the effects of natural estrogens. This interaction can lead to altered gene expression and cellular responses related to growth and differentiation.

- Endocrine Disruption : Similar to BPA, BPA-BS may disrupt normal endocrine functions, potentially leading to reproductive and developmental issues.

- Oxidative Stress Induction : Studies indicate that BPA analogues can induce oxidative stress in cells, contributing to cellular damage and inflammation.

Toxicity Profiles

The toxicity of BPA-BS has been assessed through various studies, focusing on both in vitro and in vivo models. Key findings include:

- Cytotoxicity : In vitro studies have demonstrated that BPA-BS can induce cytotoxic effects in human cell lines at certain concentrations.

- Reproductive Toxicity : Animal studies suggest that exposure to BPA-BS may affect reproductive health, similar to other BPA derivatives.

- Developmental Effects : Research indicates potential developmental toxicity associated with prenatal exposure to BPA-BS.

Case Study 1: Prenatal Exposure and Neurodevelopment

A notable case study highlighted the effects of high prenatal exposure to BPA on infant neurodevelopment. The mother exhibited elevated urinary BPA concentrations during pregnancy, which correlated with transient neurobehavioral changes in the infant postnatally. This case underscores the potential implications of BPA analogues like BPA-BS on early brain development .

Case Study 2: Human Biomonitoring

A human biomonitoring initiative across Europe found that BPA and its analogues were prevalent in urine samples from a significant percentage of the population. This study raises concerns about chronic exposure to endocrine disruptors, including BPA-BS, and their long-term health effects .

Research Findings

Recent systematic reviews and high-throughput screening analyses have provided insights into the biological activity of BPA analogues:

- Structural Similarity : Many studies indicate that BPA analogues, including BPA-BS, exhibit structural and biological similarities to BPA itself, suggesting comparable endocrine activity .

- Low-Dose Effects : Emerging evidence suggests that low doses of BPA and its derivatives can elicit biological responses that may not be evident at higher doses, complicating risk assessment .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicity of Bisphenol A Bissulfate Diammonium Salt:

Eigenschaften

IUPAC Name |

diazanium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2H3N/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOPCNUOROLILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747194 | |

| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-05-7 | |

| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.